
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a phenolic compound that has been studied for its potential use in a variety of scientific applications. It is a white, crystalline solid with a melting point of about 100°C and a purity of 95%. 5-DCPMP has been studied for its ability to act as a catalyst and as an antioxidant, and its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. It has also been studied for its potential use in biochemistry and physiology, as well as in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is not fully understood. It is believed that the compound acts as an antioxidant by scavenging reactive oxygen species (ROS), thus protecting biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may act as a catalyst in the synthesis of organic compounds by promoting the formation of reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% are not fully understood. However, research has suggested that the compound may be beneficial in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may be useful in the synthesis of organic compounds, as it has been shown to promote the formation of reactive intermediates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments.
The main limitation of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood. Additionally, the compound may be toxic in high concentrations, and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the research and application of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the safety and efficacy of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments is warranted. Finally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may have potential applications in the fields of biotechnology and nanotechnology, as its ability to act as a catalyst and antioxidant may be beneficial in these areas.
Méthodes De Synthèse
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorophenol and 2-methoxy-phenol in the presence of a base catalyst. This reaction yields the desired compound in a yield of approximately 80%. The second step involves the purification of the product, which can be accomplished by recrystallization.
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJSDNTATUKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685704 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-62-6 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

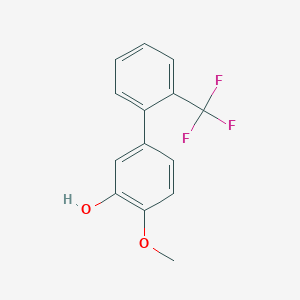
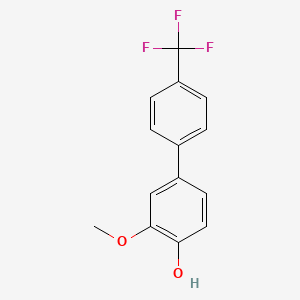


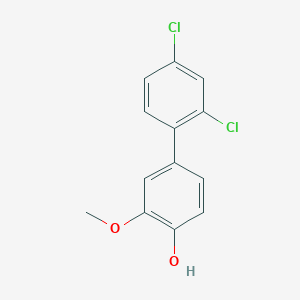
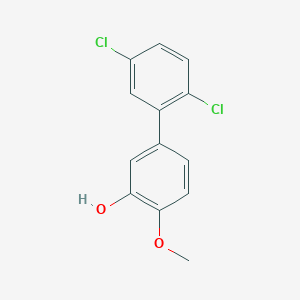
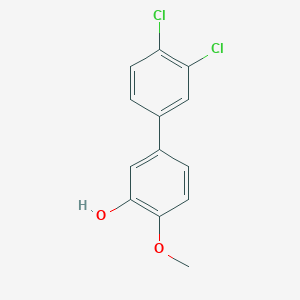
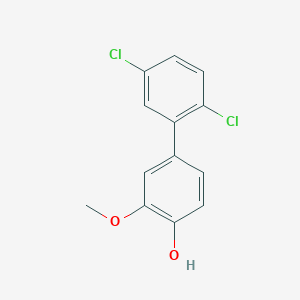

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)

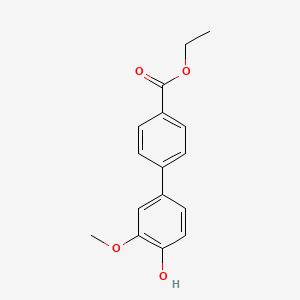
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380235.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380239.png)